2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 70639-77-9
VCID: VC3731343
InChI: InChI=1S/C10H9NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1,3,5H,2,4H2,(H,11,12)(H,13,14)
SMILES: C1CC(=O)NC2=C1C=C(C=C2)C(=O)O
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

CAS No.: 70639-77-9

Cat. No.: VC3731343

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid - 70639-77-9

Specification

CAS No. 70639-77-9
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
IUPAC Name 2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid
Standard InChI InChI=1S/C10H9NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1,3,5H,2,4H2,(H,11,12)(H,13,14)
Standard InChI Key DUFYYKGNRAMGNG-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C1C=C(C=C2)C(=O)O
Canonical SMILES C1CC(=O)NC2=C1C=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structure

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is an organic compound with a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol . The structure features a partially hydrogenated quinoline core with an oxo group at the 2-position and a carboxylic acid function at the 6-position. This unique structural arrangement contributes to its chemical reactivity and potential pharmaceutical applications.

The compound belongs to the broader family of quinoline derivatives, which are known for their diverse biological activities. The 2-oxo functionality creates a lactam moiety within the heterocyclic system, while the carboxylic acid group provides opportunities for further functionalization through various chemical transformations.

Structural Identifiers

The unique chemical structure of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid allows for its precise identification through various chemical notation systems. These standardized identifiers enable accurate communication about the compound across different chemical databases and research publications.

Nomenclature and Identification

Chemical Identifiers

The compound is uniquely identified by its CAS (Chemical Abstracts Service) registry number: 70639-77-9 . This numerical identifier provides an unambiguous reference to the specific chemical structure regardless of naming conventions or language barriers, facilitating accurate information retrieval across various chemical databases.

Synonyms

The compound is known by several alternative names in scientific literature and commercial catalogues:

  • 2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid

  • 2-keto-3,4-dihydro-1H-quinoline-6-carboxylic acid

  • 2-Oxo-1,2,3,4-tetrahydro-quinolin-6-carboxylic acid

  • 1,2,3,4-Tetrahydro-2-oxo-6-quinolinecarboxylic acid

  • 1,2,3,4-Tetrahydro-2-oxo-Quinolin-6-carboxylic acid

  • 6-Quinolinecarboxylicacid, 1,2,3,4-tetrahydro-2-oxo-

These alternative names reflect different systematic naming approaches but all refer to the identical chemical structure.

ParameterClassification
Symbol (GHS)GHS07
Signal wordWarning
Hazard classIRRITANT
Hazard statementsH315-H317-H319
Precautionary statementsP280-P305+P351+P338

The GHS07 symbol indicates a substance with lower-level hazards typically associated with irritation potential .

Hazard Statements

The specific hazard statements for this compound indicate:

  • H315: Causes skin irritation

  • H317: May cause an allergic skin reaction

  • H319: Causes serious eye irritation

These hazard statements collectively suggest that the compound requires appropriate handling procedures to minimize direct contact with skin and eyes.

Precautionary Measures

The precautionary statements provide guidance on safe handling:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Researchers working with this compound should implement these safety measures to minimize exposure risks.

Shipping and Regulatory Information

For international shipping and commerce purposes, the compound has been assigned a Harmonized System (HS) Code of 2933499090 . This code is essential for customs documentation and regulatory compliance when transporting the substance across international borders.

ManufacturerProduct NumberDescriptionPackagingPrice (USD)Purity
TRCE5887402-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylicAcid100mg$75Not specified
Ark PharmP0001064702-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid25g$28297%
ApolloscientificOR9512142-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylicacid5g$34595%
American Custom Chemicals CorporationCHM00843022-OXO-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXYLIC ACID1g$721.5795%
American Custom Chemicals CorporationCHM00843022-OXO-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXYLIC ACID2.5g$983.8895%

This pricing information was last updated in December 2021 .

The significant price variations across different suppliers may reflect differences in synthetic routes, purification methods, quality control standards, and scale of production. Researchers should evaluate these factors along with their specific requirements for purity and quantity when sourcing this compound.

Synthetic Pathways and Production

Related Patent Information

A patent (JP2000229944A) details the production of the related compound 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline, which may provide insight into potential synthetic approaches for the carboxylic acid derivative. The patent mentions using "preferably 2-10 mol more preferably 3-5 mol Lewis acid based on the compound of formula I" .

This related synthesis suggests that Lewis acid catalysis may play a role in efficient synthetic routes to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid or its precursors.

Applications and Research Relevance

Synthetic Building Block Value

The carboxylic acid functionality at the 6-position provides an excellent handle for further chemical modifications through:

  • Amide coupling reactions

  • Esterification

  • Reduction to primary alcohols

  • Decarboxylation reactions

These transformations make 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid a versatile building block for the synthesis of more complex molecular structures with potential biological activity.

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